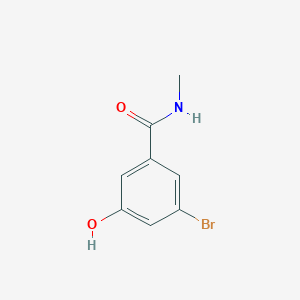

3-Bromo-5-hydroxy-N-methylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-hydroxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-10-8(12)5-2-6(9)4-7(11)3-5/h2-4,11H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLMOZTVTXGUPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Hydroxy N Methylbenzamide and Analogues

General Strategies for Amide Bond Formation in Benzamide (B126) Synthesis

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed for the preparation of benzamides. These strategies range from traditional solution-based approaches to more modern, sustainable catalytic systems.

Conventional Solution-Based Synthetic Approaches

Conventional methods for forming amide bonds typically involve the reaction of a carboxylic acid or its activated derivative with an amine. researchgate.netnumberanalytics.com In the context of 3-Bromo-5-hydroxy-N-methylbenzamide, this would involve reacting a derivative of 3-bromo-5-hydroxybenzoic acid with methylamine (B109427).

A common approach is the activation of the carboxylic acid. researchgate.net This can be achieved using various reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine. Common activating agents include thionyl chloride (SOCl₂) and oxalyl chloride, which convert the carboxylic acid to a more reactive acyl chloride. Dehydrating agents like phosphorus pentoxide (P₄O₁₀) can also be used, often in conjunction with high temperatures or microwave irradiation to drive the reaction. numberanalytics.com

For instance, the synthesis of N-(4-acetylphenyl)-3-bromo-5-(trifluoromethyl)benzamide was achieved through the initial formation of an amide bond between 4-aminoacetophenone and 3-bromo-5-(trifluoromethyl)benzoic acid. nih.gov This reaction exemplifies a classic amidation process. Another documented synthesis involves reacting methyl 3-bromo-5-nitrobenzoate with methylamine in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a mixture of tetrahydrofuran (B95107) and methanol (B129727) to produce N-methyl-3-bromo-5-nitrobenzamide. chemicalbook.com

While effective, these conventional methods often require harsh reaction conditions and stoichiometric amounts of activating reagents, which can lead to the production of significant waste. ucl.ac.uk

Sustainable and Catalytic Approaches to Benzamide Derivatives

In response to the limitations of conventional methods, significant research has focused on developing more sustainable and efficient catalytic approaches for benzamide synthesis. These methods often utilize transition metal catalysts to facilitate the amide bond formation under milder conditions and with greater atom economy.

Copper catalysis has emerged as a powerful tool in organic synthesis, including the formation of amide bonds. Copper catalysts can be used in various strategies to construct benzamides. One approach involves the copper-catalyzed amidation of nitriles. For example, the reaction of nitriles with N,N-dimethylformamide (DMF) can be catalyzed by copper(I) oxide (Cu₂O) with 1,10-phenanthroline (B135089) as a ligand under an oxygen atmosphere to produce N,N-dimethyl benzamides. rsc.org This method involves the cleavage of the C-CN bond of the nitrile and the C-N bond of DMF, followed by the formation of a new C-N bond. rsc.org

Another innovative copper-catalyzed method involves the light-driven synthesis of chiral amides. This process utilizes two different copper catalysts to combine an amide with an alkyl bromide, yielding a chiral secondary amide. acs.org A copper(I) bisphosphine phenoxide complex, activated by blue light, generates an alkyl radical from the alkyl bromide. acs.org Simultaneously, a chiral copper(II) diamine complex binds to the primary amide and facilitates its reaction with the alkyl radical to stereoselectively form the C-N bond. acs.org This dual catalytic system operates with the copper complexes cycling between +1 and +2 oxidation states and is tolerant of air and moisture. acs.org

Copper catalysts are also employed in the synthesis of allenamides through the coupling of propargylic bromides and nitrogen nucleophiles, such as oxazolidinones and hydantoins. nih.gov This reaction proceeds via a formal SN2' mechanism under mild conditions, often at room temperature. nih.gov

Palladium catalysts are highly versatile and have been extensively used in the synthesis of benzamides. One effective one-pot method involves the palladium-catalyzed synthesis of primary benzamides from aryl bromides. rsc.org This procedure proceeds through a cyanation and hydration sequence, yielding moderate to excellent yields of the desired benzamide. rsc.org

Palladium catalysis is also instrumental in the denitrogenative cross-coupling of rsc.orgacs.orgnih.gov-benzotriazin-4(3H)-ones with organoaluminum reagents like bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct (DABAL-Me₃). acs.org This reaction, catalyzed by Pd(OAc)₂/XantPhos, produces a variety of N-aryl amides derived from ortho-methylated carboxylic acids. acs.org The choice of phosphine (B1218219) ligand is crucial, with diphosphine ligands like dppf and XantPhos showing high efficacy. acs.org

Furthermore, palladium-catalyzed cyclization reactions of N-methyl or methoxy (B1213986) benzamides with benzynes in the presence of Pd(OAc)₂, an organic acid, and K₂S₂O₈ can yield tricyclic phenanthridinone derivatives. nih.gov Palladium catalysts also enable the carbonylative synthesis of benzoxazinones from N-(o-bromoaryl)amides using paraformaldehyde as a stable and easy-to-handle carbon monoxide source. nih.gov Computational studies have also shed light on the mechanisms of palladium-catalyzed annulation reactions of benzamides with maleimides, which involve a double C-H bond activation. acs.org

Regioselective Functionalization of the Benzene (B151609) Ring

The precise installation of functional groups at specific positions on the benzene ring is critical for controlling the properties and activity of the final molecule. For this compound, the regioselective introduction of the bromine atom is a key synthetic challenge.

Advanced Halogenation Techniques for Brominated Benzamide Scaffolds

Traditional electrophilic aromatic halogenation of benzamides can often lead to mixtures of ortho and para substituted products. rsc.org To overcome this, advanced halogenation techniques have been developed to achieve high regioselectivity.

Electrophilic aromatic halogenation is a fundamental reaction for introducing halogens onto an aromatic ring. wikipedia.org For less reactive substrates like benzene derivatives, a Lewis acid catalyst such as FeBr₃ or AlCl₃ is typically required to activate the halogen. masterorganicchemistry.comlibretexts.org The catalyst polarizes the halogen-halogen bond, making it more electrophilic and susceptible to attack by the aromatic ring. libretexts.org The reaction proceeds through the formation of a carbocation intermediate, which is then deprotonated to restore aromaticity. masterorganicchemistry.com

Modern halogenation methods offer improved control over regioselectivity. For instance, peptide-catalyzed enantioselective bromination has been used to synthesize atropisomeric benzamides. nih.govacs.org In this method, a simple tetrapeptide catalyst can facilitate tri- and dibromination of various benzamides. nih.gov Mechanistic studies suggest that the initial bromination can be both regioselective and stereochemistry-determining. nih.govresearchgate.net

Another advanced strategy involves promoter-regulated, switchable site-selective C(sp²)-H bromination of benzanilides. nih.gov By selecting different promoters, it is possible to direct the bromination to different positions on the aniline (B41778) or benzoyl portion of the molecule. For example, using a Pd(II) promoter directs bromination to the ortho position of the aniline ring, while an HFIP promoter leads to reversed regioselectivity. nih.gov This method demonstrates excellent regioselectivity and functional group tolerance. nih.gov

Transition Metal-Catalyzed C-H Bromination (e.g., Cp*Ir(III) Complexes)

The direct C-H functionalization of arenes represents a powerful tool for the late-stage introduction of halogen atoms, avoiding the need for pre-functionalized substrates. Iridium and ruthenium complexes have proven effective for such transformations.

Cp*Ir(III) complexes, in particular, have been demonstrated to be effective catalysts for the ortho-halogenation of benzamide derivatives. youtube.comacs.org While iodination often proceeds with high efficiency at low catalyst loadings, the analogous C-H bromination requires more forcing conditions. Research has shown that the bromination of N,N-disubstituted benzamides using N-bromosuccinimide (NBS) as the bromine source necessitates higher catalyst loadings (e.g., 6 mol%) and longer reaction times (e.g., 4 hours) to achieve full conversion compared to iodination. youtube.com Despite these more demanding conditions, the methodology tolerates a variety of functional groups at the para-position of the benzamide. youtube.com

Kinetic studies on the related iodination reaction suggest a mechanism that is first-order in both the iridium catalyst and the benzamide substrate but zero-order in the halogen source. acs.org Computational studies point towards a concerted metalation-deprotonation (CMD) mechanism for the C-H activation step. acs.org

Beyond iridium, ruthenium catalysts have also been explored for meta-selective C-H bromination. For instance, using [{Ru(p-cymene)Cl2}2] as a catalyst allows for the meta-bromination of 2-phenylpyridine (B120327) derivatives, highlighting the tunability of regioselectivity based on the choice of transition metal and directing group. acs.org

| Catalyst System | Substrate Type | Halogen Source | Key Conditions | Selectivity | Reference |

|---|---|---|---|---|---|

| [Cp*IrCl2]2 | N,N-diisopropylbenzamides | NBS | 6 mol% catalyst, 4 h | Ortho | youtube.com |

| [{Ru(p-cymene)Cl2}2] | 2-Phenylpyridines | TBABr3 | Catalytic | Meta | acs.org |

Enantioselective Bromination Methodologies

For benzamides that exhibit atropisomerism (axial chirality due to restricted rotation around the aryl-carbonyl bond), methods for enantioselective functionalization are of high interest. A notable advancement is the use of peptide-based catalysts for the enantioselective bromination of tertiary benzamides. nih.govresearchgate.net

These reactions employ a simple tetrapeptide catalyst that can facilitate di- or tribromination of various benzamide substrates. acs.orgorganic-chemistry.org The tertiary nature of the amide is crucial as it provides a sufficiently high barrier to racemization after the introduction of an ortho-substituent like bromine. nih.govacs.org Mechanistic investigations suggest that a complex forms between the substrate and the peptide catalyst, and the initial catalytic bromination step is likely both regioselective and stereochemistry-determining. acs.orgorganic-chemistry.org The resulting enantioenriched brominated benzamides are versatile scaffolds that can undergo further regioselective transformations, such as metal-halogen exchange followed by trapping with an electrophile. nih.govbohrium.com

| Catalyst | Substrate Type | Brominating Agent | Key Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Tetrapeptide with tertiary amine | Tertiary benzamides | DBDMH | 10 mol% catalyst, CHCl3, -40 °C | High enantiomeric ratios (e.g., up to 98:2 er) | acs.org |

Directed Hydroxylation Strategies for Hydroxybenzamide Derivatives

The introduction of a hydroxyl group onto the aromatic ring can be achieved through directed C-H activation, where the amide functionality guides a metal catalyst to a specific position, typically ortho. Ruthenium- and palladium-based systems are prominent in this area.

Ruthenium-catalyzed C(sp²)-H hydroxylation of benzamides has been accomplished using well-defined ruthenium carboxylate complexes with an oxidant like PhI(OAc)₂. nih.govacs.org This method allows for site-selective C-O bond formation at the less sterically hindered ortho C-H bond of meta-substituted benzamides. acs.org An advantage of this system is the ability to use inexpensive and user-friendly catalyst precursors like [RuCl₃(H₂O)n] and the use of the weakly coordinating benzamide as a readily modifiable directing group. acs.org

Palladium catalysis offers alternative routes. For example, the ortho-hydroxylation of carboxybenzyl-protected benzylamines has been developed, using the removable Cbz-amide as a directing group, which showcases tolerance for various functional groups. rsc.org Another sophisticated approach for benzaldehydes involves a transient directing group, where 4-chloroanthranilic acid directs the palladium catalyst to the ortho position for hydroxylation. acs.org

A different strategy involves the conversion of an aryl halide to a phenol. Palladium-catalyzed methodologies have been developed to hydroxylate aryl bromides and chlorides using boric acid as an efficient and mild hydroxide (B78521) source. acs.orgorganic-chemistry.orglookchem.com This transformation tolerates a wide range of base-sensitive functional groups and has been successfully applied to complex drug molecules. acs.orglookchem.com This method could be applied to a precursor like 3-bromo-N-methylbenzamide to install the 5-hydroxy group, assuming appropriate regiocontrol could be achieved or if the other meta position is blocked.

Synthesis of N-Methylated Benzamide Moieties

The formation of the N-methylamide bond is a fundamental transformation. The most direct and classical method involves the reaction of a benzoic acid derivative with methylamine. youtube.com This can be achieved by simply heating the carboxylic acid and the amine, often with azeotropic removal of the water byproduct. researchgate.net To facilitate this condensation, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with methylamine. researchgate.net

More modern and catalytic approaches have also been developed. Boron reagents, such as B(OCH₂CF₃)₃, can mediate the direct amidation between carboxylic acids and amines under relatively mild conditions. acs.org Another method utilizes urea (B33335) or N-methylurea as the nitrogen source in a reaction catalyzed by imidazole, which avoids the need to handle gaseous methylamine directly. rsc.org However, this particular method shows low reactivity for electron-deficient benzoic acids. rsc.org For the synthesis of N-methylated amides from primary amides, quaternary ammonium (B1175870) salts like PhMe₃NI can serve as effective methylating agents. rsc.org

A synthetic route to a close analogue, N-methyl-3-bromo-5-nitrobenzamide, starts from the corresponding methyl ester (methyl 3-bromo-5-nitrobenzoate) and treats it with a solution of methylamine in methanol, demonstrating a straightforward ester-to-amide conversion. rsc.org

Convergent and Divergent Synthetic Pathways for this compound and Related Structures

The synthesis of the target molecule can be designed using either convergent or divergent strategies. Convergent synthesis involves preparing key fragments separately before combining them, while divergent synthesis starts from a common intermediate that is subsequently elaborated into various analogues.

A highly convergent and logical pathway to this compound starts with the appropriately substituted benzoic acid. The key precursor, 3-bromo-5-hydroxybenzoic acid, is commercially available. sigmaaldrich.comnih.gov This precursor can be coupled directly with methylamine using standard amide bond formation protocols as described in section 2.3. youtube.comresearchgate.net This approach fixes the substitution pattern of the aromatic ring before the final amide coupling step.

The reaction typically involves activating the carboxylic acid group of 3-bromo-5-hydroxybenzoic acid to facilitate the nucleophilic attack by methylamine. Care must be taken to choose coupling conditions that are compatible with the free phenolic hydroxyl group, or a protection strategy may be required. For instance, protecting the hydroxyl group as a methyl ether (using a precursor like 3-bromo-5-methoxybenzoic acid bldpharm.com) and then deprotecting it after amide formation is a viable, albeit longer, alternative.

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing key functional groups in the final steps of a synthetic sequence. acs.org This allows for the rapid diversification of complex molecules from a common precursor.

For this compound, an LSF approach could start from N-methyl-3-hydroxybenzamide. The bromine atom could then be introduced via a directed C-H bromination reaction, as detailed in section 2.2.1.1. Given the directing effect of the amide and the electronic influence of the meta-hydroxyl group, achieving the desired regioselectivity for bromination at the C5 position would be a key challenge.

Alternatively, a synthesis could commence from N-methyl-3-bromobenzamide. The hydroxyl group could then be installed via a late-stage C-H hydroxylation reaction (see section 2.2.2). The directing amide group would favor ortho-hydroxylation, making this route less direct for the desired 5-hydroxy isomer. A more plausible LSF route would be the palladium-catalyzed hydroxylation of 3,5-dibromo-N-methylbenzamide, where one bromine atom is selectively converted to a hydroxyl group. acs.orgorganic-chemistry.org

The principles of LSF enable the efficient exploration of structure-activity relationships by allowing chemists to modify a core structure without having to restart the entire synthesis from scratch. acs.orgnih.gov

Table of Mentioned Compounds

| Compound Name | Role/Mention |

|---|---|

| This compound | Target Compound |

| N-bromosuccinimide (NBS) | Bromine Source |

| Tetrabutylammonium tribromide (TBABr3) | Bromine Source |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Brominating Agent |

| PhI(OAc)₂ (Iodosobenzene diacetate) | Oxidant |

| 4-chloroanthranilic acid | Transient Directing Group |

| Boric Acid | Hydroxide Source |

| Thionyl chloride | Activating Agent |

| Oxalyl chloride | Activating Agent |

| Dicyclohexylcarbodiimide (DCC) | Coupling Agent |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling Agent |

| B(OCH₂CF₃)₃ | Amidation Mediator |

| Urea | Nitrogen Source |

| N-methylurea | Nitrogen Source |

| PhMe₃NI (Phenyltrimethylammonium iodide) | Methylating Agent |

| N-methyl-3-bromo-5-nitrobenzamide | Analogue |

| Methyl 3-bromo-5-nitrobenzoate | Precursor |

| Methylamine | Reagent |

| 3-bromo-5-hydroxybenzoic acid | Precursor |

| 3-bromo-5-methoxybenzoic acid | Precursor Analogue |

| N-methyl-3-hydroxybenzamide | Potential Precursor |

| N-methyl-3-bromobenzamide | Potential Precursor |

| 3,5-dibromo-N-methylbenzamide | Potential Precursor |

| 2-phenylpyridine | Substrate Example |

Computational Chemistry and Molecular Modeling of 3 Bromo 5 Hydroxy N Methylbenzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) Studies for Molecular Design and Optimization

Correlating Molecular Descriptors with Observed Activities

Information regarding specific quantitative structure-activity relationship (QSAR) models for 3-Bromo-5-hydroxy-N-methylbenzamide derivatives is not available in the reviewed literature. Such studies would typically involve calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of derivatives and correlating them with their measured biological activities to generate a predictive mathematical model.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

No specific pharmacophore models derived from this compound derivatives have been published. A pharmacophore model for this series would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity, serving as a template for designing new compounds or searching for existing ones with similar potential.

Investigation of Non-Covalent Interactions, including Halogen Bonding

While the bromine substituent on the this compound scaffold is theoretically capable of forming halogen bonds—a directional, non-covalent interaction involving an electropositive region (σ-hole) on the halogen—specific computational or experimental studies detailing such interactions for this class of derivatives are not found in the public domain. Such an investigation would typically involve quantum mechanics calculations, molecular dynamics simulations, or analysis of crystal structures to characterize the geometry and energetic contribution of halogen bonds and other non-covalent forces to molecular recognition and binding.

Supramolecular Chemistry and Crystal Engineering of Substituted Benzamides

Hydrogen Bonding Networks in the Solid State

The molecular architecture of 3-Bromo-5-hydroxy-N-methylbenzamide, featuring a hydroxyl group, a secondary amide, and a bromine atom, provides a rich landscape for the formation of intricate hydrogen bonding networks. These interactions are anticipated to be the primary determinants of the compound's crystal packing.

Intra- and Intermolecular Hydrogen Bonding Patterns

Based on analogous structures, this compound is expected to exhibit a combination of intra- and intermolecular hydrogen bonds. The potential for an intramolecular hydrogen bond exists between the hydroxyl group at the 5-position and the carbonyl oxygen of the amide group, which would result in the formation of a six-membered ring. However, the geometric constraints of the meta-substitution pattern might make this interaction less favorable than in ortho-hydroxybenzamides, where such intramolecular bonds are common. researchgate.net

It is more probable that the dominant hydrogen bonding motifs will be intermolecular. In the crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide, molecules are linked by O-H⋯O and N-H⋯O hydrogen bonds, forming chains. nih.gov Similarly, in N-unsubstituted 2-aminobenzamides, the amide group acts as both a hydrogen bond donor and acceptor, leading to strong intermolecular interactions. nih.gov For this compound, we can predict the formation of robust intermolecular hydrogen bonds, such as those between the hydroxyl group of one molecule and the amide carbonyl oxygen of another (O-H∙∙∙O=C), and between the amide N-H of one molecule and the hydroxyl oxygen of a neighboring molecule (N-H∙∙∙O-H). These interactions would likely lead to the formation of one-dimensional chains or two-dimensional sheets.

Role of Hydroxyl and Amide Groups as Hydrogen Bond Donors/Acceptors

The hydroxyl and secondary amide groups are the key players in establishing the hydrogen-bonding framework. Both groups are capable of acting as both hydrogen bond donors and acceptors, a duality that allows for the creation of diverse and stable supramolecular synthons.

Hydroxyl Group: The hydroxyl group can donate its hydrogen atom to an acceptor, such as the amide carbonyl oxygen or another hydroxyl oxygen. It can also act as an acceptor via its oxygen lone pairs for the amide N-H proton. In various hydroxy-substituted naphthalimides, the position of the hydroxyl group significantly influences the hydrogen-bonding interactions and photophysical properties. rsc.org

Amide Group: The secondary amide (–CONHCH₃) is a classic hydrogen bonding motif. The N-H group is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective acceptor. This dual functionality often leads to the formation of strong N-H∙∙∙O=C hydrogen bonds, which are a recurring feature in the crystal structures of benzamides and peptides, often resulting in the formation of chains or dimeric motifs. The presence of the N-methyl group does not prevent this but does influence the steric accessibility of the N-H donor. Studies on substituted amide-alcohol complexes have shown that alkyl substitution on the amide can modulate hydrogen bond strength. nih.gov

The interplay between these groups is crucial. For instance, in the crystal structure of carbamazepine (B1668303) with para-hydroxybenzamide, a stable N-H···O amide-carboxamide heterosynthon is observed. nih.gov A similar propensity for forming robust heterosynthons is expected for this compound.

Pi-Stacking and Other Aromatic Interactions

In the crystal structure of a related compound, 3-bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide, molecules assemble into a two-dimensional network through a combination of hydrogen bonds and displaced π-π stacking interactions. nih.gov The phenyl rings stack along one of the crystallographic axes, forming lipophilic layers. For this compound, similar parallel-displaced or T-shaped π-π stacking arrangements are anticipated, with typical centroid-to-centroid distances in the range of 3.5 to 4.5 Å. researchgate.net

The electronic nature of the benzene (B151609) ring, influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group, will modulate the electrostatic potential of the aromatic face, thereby influencing the geometry and strength of the π-stacking. The bromine atom can also participate in other weak interactions, such as Br···Br or Br···O contacts, which can further direct the supramolecular assembly, as seen in some N-(benzo[d]thiazol-6-yl)-3-bromobenzamide structures. nih.gov

Cocrystal Formation and Crystal Packing Analysis

The functional groups present in this compound make it an excellent candidate for cocrystallization, a technique used in crystal engineering to modify the physicochemical properties of solid materials. nih.gov The formation of cocrystals is governed by the hierarchy of intermolecular interactions, particularly the formation of robust supramolecular synthons.

Influence of Hydrogen Bond Donor/Acceptor Ratios on Molecular Packing

The design of cocrystals often relies on matching molecules with complementary hydrogen bond donors and acceptors. Hydroxybenzamides are frequently used as coformers in cocrystal screening due to their ability to form strong acid-amide or amide-amide synthons. researchgate.netacs.org

In the context of this compound, which has two primary hydrogen bond donors (O-H and N-H) and two primary acceptor sites (C=O and the O of the hydroxyl group), the ratio of donors to acceptors is balanced within the molecule itself. When considering cocrystal formation with other molecules (coformers), this ratio becomes critical.

For example, cocrystallization with a dicarboxylic acid, which has two donor sites (the acidic protons) and four acceptor sites (the carbonyl oxygens), would create a system with an excess of acceptor sites. This imbalance would likely lead to the formation of complex hydrogen-bonded networks where multiple acceptor sites on the acid compete for the donors on the benzamide (B126). The stoichiometry of the resulting cocrystal (e.g., 1:1, 2:1) will be heavily influenced by the drive to satisfy as many of these hydrogen bonding interactions as possible in an energetically favorable packing arrangement. Studies on carbamazepine cocrystals have shown that the stoichiometry can be dependent on the concentration of the coformer in solution. acs.org

The table below summarizes the potential hydrogen bond donors and acceptors in this compound, which is fundamental to predicting its behavior in cocrystal formation.

| Functional Group | Potential Role |

| Hydroxyl (-OH) | Donor (H), Acceptor (O) |

| Amide (N-H) | Donor (H) |

| Amide (C=O) | Acceptor (O) |

Self-Assembly Principles and Design of Supramolecular Architectures

The principles of self-assembly govern how molecules of this compound would spontaneously organize into ordered, hierarchical structures. This process is driven by the minimization of free energy through the formation of stable, non-covalent interactions.

The combination of strong, directional hydrogen bonds and weaker, less directional π-π stacking and van der Waals interactions would likely lead to a well-defined three-dimensional architecture. The primary hydrogen bonds (N-H∙∙∙O and O-H∙∙∙O) would likely direct the formation of one- or two-dimensional motifs like tapes or sheets. These primary structures would then stack upon one another, guided by the weaker π-π interactions between the aromatic rings, to build the full crystal lattice.

The specific substitution pattern of this compound will introduce a particular polarity and shape to the molecule, influencing the resulting supramolecular architecture. The bromine atom, in particular, can be leveraged to form halogen bonds (C-Br∙∙∙O or C-Br∙∙∙N), which are increasingly recognized as a powerful tool in crystal engineering for the design of specific solid-state structures. The interplay between hydrogen and halogen bonding can be synergistic, leading to highly stable and predictable packing motifs. rsc.org By understanding these fundamental principles, it is possible to hypothetically design more complex supramolecular architectures, such as liquid crystals or porous organic frameworks, based on this and structurally related benzamide building blocks.

Influence of Halogen Atoms on Supramolecular Synthons and Crystal Structures

The presence of a bromine atom at the 3-position of the benzamide ring is anticipated to have a significant impact on the supramolecular assembly of this compound. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, has emerged as a critical tool in crystal engineering for the design of novel solid-state architectures. In the context of this molecule, the bromine atom could potentially engage in various halogen-bonding interactions with Lewis basic sites on neighboring molecules, such as the carbonyl oxygen or the hydroxyl oxygen.

In the absence of experimental data, the following table outlines the key functional groups and their likely roles in forming supramolecular synthons, based on established principles of crystal engineering.

| Functional Group | Potential Supramolecular Interactions | Expected Role in Crystal Packing |

| Bromine Atom | Halogen bonding (C–Br···O, C–Br···N) | Directional control of molecular assembly, formation of halogen-bonded chains or networks. |

| Hydroxyl Group | Hydrogen bonding (O–H···O, O–H···N) | Strong, directional interactions leading to the formation of robust hydrogen-bonded motifs. |

| N-methylamide Group | Hydrogen bonding (N–H···O), Dipole-dipole interactions | Formation of amide-to-amide hydrogen bonds, contributing to the stability of the crystal lattice. |

It is important to emphasize that this discussion is based on theoretical principles and the analysis of related structures. A definitive understanding of the supramolecular chemistry of this compound can only be achieved through experimental single-crystal X-ray diffraction studies. Such studies would provide precise information on bond lengths, bond angles, and the specific non-covalent interactions that govern its crystal structure, thereby offering valuable insights for the rational design of new materials with desired properties.

Advanced Research Applications and Future Directions for 3 Bromo 5 Hydroxy N Methylbenzamide

Utilization of Benzamide (B126) Scaffolds in Materials Science

The inherent properties of the benzamide group, such as rigidity, thermal stability, and hydrogen-bonding capability, have made it a valuable building block in the development of novel materials with tailored characteristics. jchemrev.com Researchers have successfully incorporated benzamide moieties into various polymeric and molecular structures to create functional materials for a wide range of applications.

Development of Functional Polymers and Resins with Enhanced Characteristics

The incorporation of benzamide structures into polymers can significantly enhance their thermal and mechanical properties. Aromatic polyamides, for instance, are known for their exceptional strength and thermal resistance. researchgate.net The introduction of benzamide-containing monomers into polyester (B1180765) chains to create poly(ester amide) (PEA) resins has been shown to improve the physico-mechanical and chemical properties of the resulting materials. whiterose.ac.ukresearchgate.net These modified PEA resins, when used as binders in surface coatings, have demonstrated enhanced performance, including improved corrosion resistance and antimicrobial activity. whiterose.ac.ukresearchgate.net

The versatility of the benzamide scaffold also allows for the synthesis of polymers with specific functionalities. For example, fluorine-containing poly(N-fluoroalkyl benzamide) has been synthesized with controlled molecular weight and a low polydispersity index, exhibiting properties like high thermal stability and a large contact angle with water, making it suitable for applications in separation membranes and coatings. researchgate.net Furthermore, carbamate-functional resins based on star or hyperbranched polyol cores, which can incorporate benzamide-like structures, are utilized in high-solids coating compositions for applications demanding high scratch and mar resistance, such as automotive clearcoats. google.com

Design of Smart Molecular and Optical Chemical Sensors

The benzamide moiety and its derivatives are increasingly being explored for their potential in the design of smart molecular and optical chemical sensors. researchgate.netnih.gov The ability of the amide group to participate in hydrogen bonding and other non-covalent interactions makes it an excellent recognition site for various analytes. nih.gov Benzimidazole derivatives, which share structural similarities with benzamides, are particularly noted for their multifunctionality, including electron-accepting ability, pH sensitivity, and metal-ion chelating properties, making them exceptional candidates for optical sensors. researchgate.net

These sensors often operate on principles of colorimetric or fluorometric detection, where the interaction of the analyte with the benzamide-based sensor molecule leads to a measurable change in its optical properties. nih.gov For instance, sulfonamides, which can be considered cousins to benzamides, are effective optical chemosensors for ionic species, producing a detectable signal through mechanisms like complexation, charge transfer, or proton transfer. nih.gov The development of these sensors is a rapidly growing field, with potential applications in environmental monitoring, clinical diagnostics, and forensic science. nih.govresearchgate.net A key advantage of these optical sensors is their potential for miniaturization and remote sensing capabilities, especially when integrated with fiber-optic technologies. researchgate.net

Fabrication of Scaffolds for Biomedical Research (Focus on Material Properties and Microarchitecture)

In the realm of biomedical research, particularly in tissue engineering, the design of scaffolds that mimic the natural extracellular matrix (ECM) is crucial for promoting cell adhesion, proliferation, and differentiation. The microarchitecture of these scaffolds, including fiber diameter, orientation, and pore size, plays a significant role in directing cellular behavior. frontiersin.orgresearchgate.net

Electrospinning is a common technique used to fabricate fibrous scaffolds with controlled microarchitectures. frontiersin.org Studies have shown that the alignment and diameter of electrospun fibers can influence the morphology and gene expression of cells cultured on them. For example, tendon fibroblasts cultured on scaffolds with aligned fibers exhibit an elongated morphology, mimicking their native state, whereas those on randomly oriented fibers have a more spread-out appearance. frontiersin.orgnih.gov This demonstrates the importance of scaffold micro-architecture in guiding tissue regeneration. frontiersin.orgnih.gov

While not exclusively focused on benzamides, the principles of scaffold design are applicable to materials incorporating this moiety. The inherent properties of benzamide-containing polymers, such as their mechanical strength and ability to form hydrogen bonds, could be leveraged to create robust and biocompatible scaffolds. The surface of these scaffolds can be further functionalized to enhance cell attachment and signaling. The goal is to create a synthetic niche that provides the necessary biophysical and biochemical cues to guide cells toward a desired phenotype, ultimately leading to the regeneration of functional tissues. frontiersin.orgnih.gov

Role as Key Intermediates in Complex Organic Synthesis

The benzamide functional group is a versatile and valuable intermediate in organic synthesis, providing a gateway to a wide array of more complex molecules, particularly heterocyclic compounds. nih.govgoogle.comnih.gov The stability of the amide bond, coupled with its reactivity under specific conditions, allows for its strategic use in multi-step synthetic sequences. The specific compound 3-Bromo-5-hydroxy-N-methylbenzamide, with its multiple functional groups, represents a potentially useful building block for the synthesis of diverse molecular architectures.

The utility of benzamides as synthetic intermediates is highlighted in the preparation of isoquinolones, a key structural motif in many pharmaceuticals. acs.org Transition-metal-catalyzed C-H bond activation and annulation of benzamides have emerged as powerful methods for constructing the isoquinolone core. acs.org Silver-catalyzed intramolecular cyclization of alkyne-containing benzamides provides an efficient and mild route to these important heterocyclic compounds. acs.org

Furthermore, benzamides are crucial starting materials for the synthesis of various nitrogen-containing heterocycles. For example, benzoyl isothiocyanate, derived from benzoyl chloride, can react with malononitrile (B47326) to form N-(2,2-dicyano-1-(alkylthio)vinyl)benzamides. nih.govacs.org These intermediates can then be cyclized with hydrazine (B178648) to produce 5-aminopyrazoles, which are themselves valuable precursors for fused heterocyclic systems like pyrazolo[5,1-c] nih.govnih.govresearchgate.nettriazines. nih.gov The ability to use substituted benzamides allows for the introduction of diverse functional groups into the final heterocyclic products, enabling the fine-tuning of their chemical and biological properties. walshmedicalmedia.comacs.org

Fundamental Investigations into Molecular Interactions with Biological Targets

The benzamide scaffold is a prominent feature in many biologically active molecules and serves as a valuable tool for investigating the interactions between small molecules and biological targets. The amide linkage can act as both a hydrogen bond donor and acceptor, facilitating strong and specific binding to proteins and other biomolecules. This has led to the development of a vast number of benzamide-containing compounds with a wide range of pharmacological activities.

Elucidation of Enzyme Inhibition Mechanisms (e.g., Cholinesterases, DHFR, Topoisomerases)

The study of how benzamide derivatives inhibit the activity of specific enzymes provides valuable insights into enzyme function and can guide the design of new therapeutic agents.

Cholinesterases: Benzamide derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the treatment of Alzheimer's disease. nih.govmdpi.comproquest.com For example, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) has shown potent inhibitory activity against AChE, with an IC50 value of 0.056 µM. nih.gov Molecular modeling studies suggest that some benzamide inhibitors may function by increasing the rigidity and reducing the flexibility of the enzyme, thereby impeding its catalytic function. nih.gov The mechanism of inhibition can vary, with some compounds acting as competitive inhibitors, while others exhibit non-competitive or mixed-type inhibition. mdpi.comnih.gov

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleic acids and is a well-established target for anticancer and antimicrobial drugs. nih.govresearchgate.netnih.gov Benzamide derivatives have been designed as inhibitors of human DHFR (hDHFR). nih.govresearchgate.net By incorporating a benzamide moiety into analogues of trimethoprim, researchers have developed compounds with enhanced inhibitory activity compared to the parent molecule. nih.govresearchgate.net For instance, certain benzamide derivatives have demonstrated IC50 values against hDHFR in the range of 4.72 to 20.17 µM. nih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzamide ring are critical for inhibitory potency, with interactions with key amino acid residues like Glu-30 and Phe-34 in the enzyme's active site being important for binding. nih.gov

Topoisomerases: Topoisomerases are enzymes that regulate the topology of DNA and are essential for processes like DNA replication and transcription. nih.govnih.gov Compounds that interfere with the function of these enzymes, known as topoisomerase inhibitors or "poisons," are effective anticancer agents. nih.govnih.gov These poisons act by trapping the transient covalent complex formed between the topoisomerase and DNA, leading to DNA strand breaks and ultimately cell death. nih.govnih.gov The benzamide scaffold has been incorporated into molecules designed as topoisomerase poisons. nih.gov For example, hybrid molecules merging pharmacophoric elements of known topoisomerase II blockers like etoposide (B1684455) and merbarone, and containing a benzamide linkage, have been synthesized and shown to act as potent topoisomerase II poisons. nih.gov

Below is a table summarizing the inhibitory activities of selected benzamide derivatives against various enzymes:

| Compound Class | Target Enzyme | Key Findings | IC50 Values |

| Benzamide Derivatives | Acetylcholinesterase (AChE) | Potent inhibition, potential for Alzheimer's treatment. nih.gov | 0.056 µM for N,N′-(1,4-phenylene)bis(3-methoxybenzamide) nih.gov |

| Benzamide-Trimethoprim Hybrids | Dihydrofolate Reductase (DHFR) | Increased activity over trimethoprim, potential anticancer agents. nih.gov | 4.72 - 20.17 µM nih.gov |

| Benzamide-Containing Hybrids | Topoisomerase II | Act as "poisons" by stabilizing the enzyme-DNA complex. nih.gov | Not specified |

Advanced Research Applications of this compound Remain Undocumented in Publicly Available Scientific Literature

Despite a thorough review of scientific databases, there is currently no publicly available research detailing the advanced applications of the chemical compound this compound in the specific areas of receptor modulation and protein-ligand interactions outlined in the user's request. Extensive searches for data on its role in characterizing nicotinic acetylcholine (B1216132) receptor modulation, its binding to proteins such as WDR5, HBV capsid protein, or PD-L1, and its inclusion in structure-activity relationship (SAR) studies for molecular probe design have yielded no specific results.

The scientific literature provides information on various molecules that act as modulators for the specified biological targets. For instance, studies on nicotinic acetylcholine receptors (nAChRs) have identified compounds that act as positive or negative allosteric modulators, influencing the receptor's response to acetylcholine. Similarly, research into Hepatitis B Virus (HBV) has focused on capsid assembly modulators that interfere with the viral life cycle. However, this compound is not mentioned in these studies.

The absence of this compound in research concerning WDR5, a key component of histone methyltransferase complexes, and PD-L1, a critical immune checkpoint protein, suggests that its potential as a ligand or modulator for these targets has not been explored or, if it has, the findings have not been published in the accessible scientific domain.

Furthermore, no structure-activity relationship (SAR) studies featuring this compound or its close analogs for the rational design of molecular probes for these specific targets could be located. SAR studies are fundamental in medicinal chemistry for optimizing the interaction of a lead compound with its target, and the lack of such data indicates a significant gap in the research landscape for this particular molecule.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-5-hydroxy-N-methylbenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : A feasible route involves coupling 3-bromo-5-hydroxybenzoic acid with methylamine via an activating agent (e.g., EDCI/HOBt). The hydroxyl group requires protection (e.g., TBSCl) to prevent side reactions during amide bond formation. Post-synthesis deprotection (e.g., TBAF) yields the target compound. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) can improve yields from ~60% to >85% .

Q. How can NMR spectroscopy confirm the structure of this compound?

- Methodological Answer : Key NMR features include:

- ¹H NMR : A singlet at δ ~10.5 ppm for the hydroxy group (exchangeable), a singlet for N-methyl at δ ~3.0 ppm, and aromatic protons at δ ~7.2–7.8 ppm with coupling patterns reflecting bromine’s para-directing effects.

- ¹³C NMR : A carbonyl signal at ~168 ppm (C=O), aromatic carbons at ~115–135 ppm, and the N-methyl carbon at ~35 ppm. Compare with computed spectra (DFT/B3LYP) to validate assignments .

Q. What crystallization techniques are suitable for obtaining high-quality single crystals of this compound?

- Methodological Answer : Slow evaporation of a saturated solution in ethanol/water (7:3 v/v) at 4°C promotes crystal growth. Use SHELX-97 for structure refinement , and ORTEP-3 for visualizing intermolecular interactions (e.g., hydrogen bonding between hydroxy and amide groups) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions between experimental and predicted spectroscopic data?

- Methodological Answer : Discrepancies in IR or UV-Vis spectra may arise from solvent effects or conformational flexibility. Perform time-dependent DFT (TD-DFT) calculations with explicit solvent models (e.g., PCM for DMSO) to match experimental λmax. For NMR, use GIAO-DFT with a 6-311++G(d,p) basis set to account for paramagnetic shielding effects .

Q. What strategies optimize regioselective bromination in the presence of competing functional groups (e.g., hydroxy and amide)?

- Methodological Answer : Bromination at the 5-position is favored due to the electron-donating hydroxy group (para-directing). Use NBS (N-bromosuccinimide) in acetic acid at 50°C to minimize over-bromination. Monitor reaction progress via LC-MS to detect intermediates .

Q. How do bromine and hydroxy substituents influence the compound’s intermolecular interactions in crystal lattices?

- Methodological Answer : X-ray diffraction data (CCDC deposition) reveal Br···π interactions (~3.4 Å) and hydrogen bonds between the hydroxy group and amide oxygen (O–H···O=C, ~2.8 Å). These interactions stabilize the orthorhombic crystal system (space group Pna21) .

Q. What in silico methods predict the compound’s bioavailability and metabolic stability?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (~2.1) and permeability (Caco-2 > 5 × 10<sup>−6</sup> cm/s). CYP450 metabolism can be predicted via docking studies (AutoDock Vina) with CYP3A4 (binding affinity < −8 kcal/mol suggests low clearance) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

- Methodological Answer : Variations (e.g., 145–152°C) may stem from polymorphism or impurities. Perform DSC analysis at 10°C/min under nitrogen. Compare PXRD patterns of batches to identify polymorphic forms .

Q. Why do different synthetic routes yield varying antibacterial activity profiles?

- Methodological Answer : Trace impurities (e.g., unreacted brominated intermediates) may exhibit off-target effects. Purify via preparative HPLC (C18 column, 70% MeOH/H2O) and retest against S. aureus (MIC values). Use LC-HRMS to confirm purity (>98%) .

Software and Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.